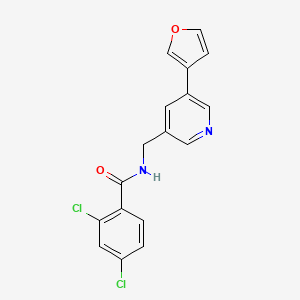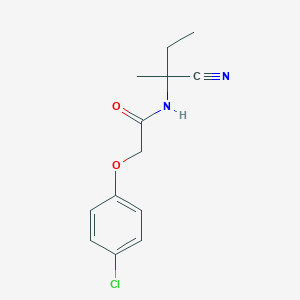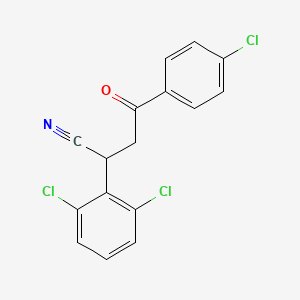
4-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the nitrile, ketone, and chlorophenyl groups attached to a four-carbon chain. The exact structure would depend on the positions of these groups on the chain .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the nitrile, ketone, and chlorophenyl groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid. The ketone could be reduced to an alcohol, or it could undergo a reaction with a nucleophile in a nucleophilic addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitrile, ketone, and chlorophenyl groups would likely make it a polar compound. It would likely have a relatively high boiling point due to the presence of these polar groups .Scientific Research Applications
Spectroscopic and Molecular Structure Analysis
Research has been conducted on the structural parameters and spectroscopic characterization of similar molecular structures to 4-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile. These studies utilize advanced computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the optimized molecular structures and provide insights into the NLO (Nonlinear Optical) properties, charge distributions, and possible biological potentials of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Environmental Remediation and Sensing
Significant research has been dedicated to the development of sensors and materials for environmental remediation, particularly in the detection and degradation of toxic pollutants like chlorophenols. For instance, a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction has been developed for the sensitive detection of 4-chlorophenol in water, showcasing an effective method for monitoring water quality and potential environmental impacts of chlorinated organic pollutants (Yan et al., 2019).
Antimicrobial Studies
The antimicrobial properties of chlorophenyl compounds have been studied, showing that such compounds, when reacting with transition metals, exhibit high activities against various bacterial strains. This highlights their potential utility in developing new antimicrobial agents or enhancing existing ones (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Photocatalytic Decomposition
Research into the photocatalytic decomposition of chlorophenol pollutants using advanced nanocomposites has shown promising results in environmental cleaning efforts. Specifically, the synthesis and application of Fe3O4-Cr2O3 magnetic nanocomposites for the effective decomposition of 4-chlorophenol highlight the potential of such materials in treating water contaminated with toxic and non-biodegradable organic pollutants (Singh et al., 2017).
Mechanism of Action
Future Directions
The future directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing side effects. If it’s used in chemical synthesis, future research could focus on improving the synthesis process or finding new reactions that it can participate in .
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)16-13(18)2-1-3-14(16)19/h1-7,11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJSMZQJNOTIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
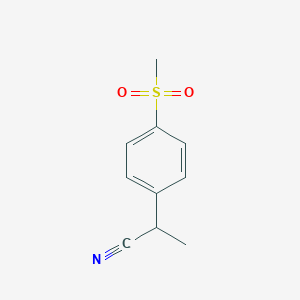
![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)

![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)
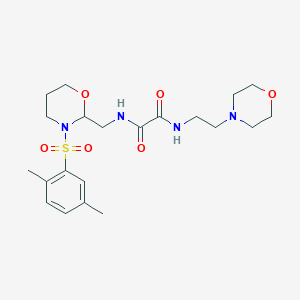

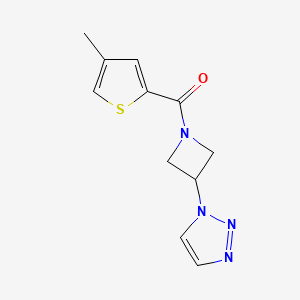
![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2978683.png)
![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)
